molecular formula C19H18O4S3 B12545890 5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid CAS No. 658075-96-8

5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid

Cat. No.: B12545890
CAS No.: 658075-96-8
M. Wt: 406.5 g/mol
InChI Key: YAKAEZOACBKAAR-UHFFFAOYSA-N
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Description

5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its three thiophene rings, each substituted with carboxylic acid groups and a pentyl chain. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the thiophene rings and the carboxylic acid groups.

Chemical Reactions Analysis

Types of Reactions

5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens or other functional groups onto the thiophene rings.

Scientific Research Applications

5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active thiophene derivatives. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid is unique due to its three thiophene rings and the presence of both carboxylic acid groups and a pentyl chain. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in materials science and pharmaceuticals.

Properties

CAS No.

658075-96-8

Molecular Formula

C19H18O4S3

Molecular Weight

406.5 g/mol

IUPAC Name

5-[5-(5-carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid

InChI

InChI=1S/C19H18O4S3/c1-2-3-4-5-11-10-16(12-6-8-14(24-12)18(20)21)26-17(11)13-7-9-15(25-13)19(22)23/h6-10H,2-5H2,1H3,(H,20,21)(H,22,23)

InChI Key

YAKAEZOACBKAAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(SC(=C1)C2=CC=C(S2)C(=O)O)C3=CC=C(S3)C(=O)O

Origin of Product

United States

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